Musk Xylene-d9
CAS No.:
Cat. No.: VC0205626
Molecular Formula: C₁₂H₆D₉N₃O₆
Molecular Weight: 306.32
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₂H₆D₉N₃O₆ |
|---|---|
| Molecular Weight | 306.32 |
Introduction
Chemical Properties and Structure
Musk Xylene-d9 possesses distinct chemical characteristics that make it valuable as an analytical standard while maintaining similar physical properties to its non-deuterated counterpart.
Basic Chemical Identity
The fundamental chemical properties of Musk Xylene-d9 are summarized in the following table:
| Property | Value |
|---|---|
| Common Name | Musk Xylene-d9 |
| Chemical Formula | C₁₂H₆D₉N₃O₆ |
| Molecular Weight | 306.32 g·mol⁻¹ |
| Monoisotopic Mass | 306.1526 |
| CAS Number | 81-15-2 (non-deuterated form) |
| IUPAC Name | 1-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3,5-dimethyl-2,4,6-trinitrobenzene |
The compound maintains the core structure of musk xylene with the characteristic three nitro groups and two methyl substituents on the aromatic ring, but features nine deuterium atoms in the tert-butyl group .
Structural Characteristics
The deuterium labeling in Musk Xylene-d9 is specifically located in the tert-butyl group (butyl-D₉), where all nine hydrogen atoms have been replaced with deuterium. This strategic labeling preserves the chemical behavior of the molecule while providing a distinct mass spectral signature. The systematic IUPAC name highlights this specific deuteration pattern as "1-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3,5-dimethyl-2,4,6-trinitrobenzene" .
Synthesis and Production Methods
The synthesis of deuterated standards requires specialized techniques to incorporate deuterium atoms at specific positions within the molecular structure.
General Synthesis Approach
According to available research, Musk Xylene-d9 can be prepared through a two-step synthesis process:
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Friedel-Crafts alkylation of m-xylene with deuterated tert-butyl chloride, using aluminum chloride as a catalyst
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Subsequent nitration of the alkylated intermediate to introduce the three nitro groups on the aromatic ring
This synthetic approach targets the incorporation of a fully deuterated tert-butyl group into the molecular framework, resulting in the selective deuteration pattern observed in the final compound .
Applications in Analytical Chemistry
Musk Xylene-d9 serves critical functions in analytical chemistry, particularly in environmental monitoring and product analysis.
Internal Standard Applications
The primary application of Musk Xylene-d9 is as an internal standard for the quantitative analysis of musk xylene and other synthetic musks in various matrices. Its chemical similarity to the target analyte coupled with its distinctive mass allows for accurate quantification even in complex samples. Research has demonstrated its effectiveness in the following analytical methods:
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Analytical Method Development
In a comprehensive study of synthetic musks in marine bivalves from French coastal areas, researchers employed Musk Xylene-d9 as an injection standard. The analytical protocol involved sample extraction by Accelerated Solvent Extraction using DCM/n-hexane (50:50, v:v), followed by purification through gel permeation chromatography and further column chromatography steps. The final analysis was performed using GC-MS or GC-MS/MS with various ionization techniques depending on the target analyte .
This methodology demonstrates the integration of Musk Xylene-d9 into sophisticated analytical workflows for environmental monitoring of persistent organic pollutants.
| Format | Concentration | Solvent | Suppliers |
|---|---|---|---|
| Solution | 100 µg/mL | Acetonitrile | Isotope.com, LGC Standards |
| Neat compound | Various weights | N/A | CymitQuimica |
The solution format (100 µg/mL in acetonitrile) is particularly common, as it provides a convenient ready-to-use standard for analytical applications .
Research Applications
Musk Xylene-d9 has been employed in various research contexts, particularly in environmental monitoring and analytical method development.
Environmental Monitoring
One significant application has been in the analysis of synthetic musks and their metabolites in aquatic environments. In a study examining levels and trends of synthetic musks in marine bivalves from French coastal areas, researchers utilized deuterated musk standards including Musk Xylene-d9 as internal standards. This research tracked the bioaccumulation of synthetic musks including galaxolide (HHCB), tonalide (AHTN), musk xylene (MX), and musk ketone (MK) in mussel and oyster samples collected from 2010 to 2019 .
The study employed sophisticated analytical protocols including Accelerated Solvent Extraction, gel permeation chromatography, and GC-MS/MS analysis with various ionization techniques (EI, NCI, APCI). This comprehensive approach demonstrated the utility of Musk Xylene-d9 in long-term environmental monitoring programs .
Analytical Method Development
Researchers have also incorporated Musk Xylene-d9 into the development of new analytical methods for synthetic musks. For example, a study published in 2013 described a new method based on QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by GC-MS for the analysis of 12 musks in personal care products. This method provided high precision (%RSD < 15%) and accuracy (average recovery of 85%), with detection limits as low as 15.80 ng/g for musk xylene .
Comparison with Other Deuterated Musk Standards
Musk Xylene-d9 is one of several deuterated synthetic musk standards that have been developed for analytical applications.
Comparison with Musk Ketone-d9
Another commonly used deuterated musk standard is Musk Ketone-d9, which features similar deuteration in the tert-butyl group. The characteristics of these two standards are compared in the following table:
| Property | Musk Xylene-d9 | Musk Ketone-d9 |
|---|---|---|
| Molecular Formula | C₁₂H₆D₉N₃O₆ | C₁₄H₉D₉N₂O₅ |
| Molecular Weight | 306.32 g·mol⁻¹ | 303.37 g·mol⁻¹ |
| Core Structure | Trinitro derivative | Dinitro derivative with acetyl group |
| Application | Internal standard for musk xylene analysis | Internal standard for musk ketone analysis |
Both compounds serve similar analytical purposes but target different parent compounds in environmental and product analyses .
Alternative Deuterated Standards
Regulatory Status and Environmental Concerns
While Musk Xylene-d9 itself is primarily an analytical standard, the regulatory status of its parent compound has significant implications for its application and importance.
Regulatory Status of Parent Compound
The parent compound, musk xylene, has been subject to increasing regulatory scrutiny:
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Banned in the European Union under the REACH Regulation as a "substance of very high concern" (SVHC) due to being a very persistent and very bioaccumulative (vPvB) substance
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Restricted in cosmetic products due to safety and environmental concerns
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Declining in use since the mid-1980s as manufacturers have shifted to alternative synthetic musks
These regulatory restrictions have increased the importance of accurate analytical methods for monitoring musk xylene in environmental samples and commercial products, enhancing the value of internal standards like Musk Xylene-d9.
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